molecular formula C15H14N6O B6443172 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide CAS No. 2640834-74-6

4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide

Cat. No.: B6443172
CAS No.: 2640834-74-6
M. Wt: 294.31 g/mol
InChI Key: AEUKJDZNCRFQLM-UHFFFAOYSA-N
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Description

4-[(9-Cyclopropyl-9H-purin-6-yl)amino]benzamide is a purine derivative characterized by a cyclopropyl substituent at the N9 position of the purine ring and a benzamide group at the C6 position. Its molecular formula is C₁₆H₁₅N₇O, with a molecular weight of 329.34 g/mol (derived from modifications to the base structure described in and ). The cyclopropyl group at N9 introduces steric and electronic effects that influence solubility, metabolic stability, and target binding compared to other N9-substituted purines.

Properties

IUPAC Name

4-[(9-cyclopropylpurin-6-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-13(22)9-1-3-10(4-2-9)20-14-12-15(18-7-17-14)21(8-19-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H2,16,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUKJDZNCRFQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide typically involves the reaction of 9-cyclopropyl-9H-purine-6-amine with 4-aminobenzamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and enable the efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions, such as elevated temperatures or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are complex and may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects at N9

The N9 position of purine derivatives is critical for modulating biological activity and physicochemical properties. Key comparisons include:

Compound N9 Substituent Key Properties/Activity References
4-[(9-Cyclopropyl-9H-purin-6-yl)amino]benzamide Cyclopropyl Balanced lipophilicity; potential kinase inhibition
9-Phenyl-9H-purin-6-amines Phenyl High synthetic yield (via imidazole carbonitrile route); aromatic π-π interactions
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl Antibacterial/antitumor activity; steric bulk may limit solubility
9-(3-Aminopropyl)adenine 3-Aminopropyl Enhanced water solubility; potential for prodrug development

Key Insights :

  • Cyclopropyl : The small, rigid cyclopropyl group may reduce metabolic oxidation compared to phenyl or alkyl groups, enhancing stability .
  • Phenyl : Aromatic substituents like phenyl can improve binding affinity to hydrophobic pockets in kinases but may reduce solubility .
  • Isopropyl : Increased steric bulk may hinder target engagement but improve membrane permeability .

Substituent Effects at C6

The C6 position is often functionalized to modulate target selectivity and solubility:

Compound C6 Substituent Key Properties/Activity References
This compound Benzamide Moderate solubility; potential synergistic effects with nucleoside analogues
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Chloro + ethylamine Enhanced cytotoxicity; halogenation increases electrophilicity
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide Sulfonyl carboxamide High polarity; potential for improved solubility

Key Insights :

  • Benzamide : The benzamide group in the target compound contributes to π-stacking interactions but results in poor aqueous solubility (~22.6 µg/mL in analogues), necessitating prodrug strategies .
  • Chloroethylamine : Halogenation at C2/C6 enhances cytotoxicity but may increase off-target effects .
  • Sulfonyl carboxamide : Polar groups improve solubility but may reduce cell permeability .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • Solubility : The benzamide group in the target compound likely results in poor aqueous solubility, similar to analogues (e.g., 22.6 µg/mL for unsubstituted benzamide derivatives) .
  • cLogP : Cyclopropyl substitution may lower cLogP compared to phenyl (e.g., cLogP = 3.2 for AP24163 derivatives), balancing lipophilicity and solubility .

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